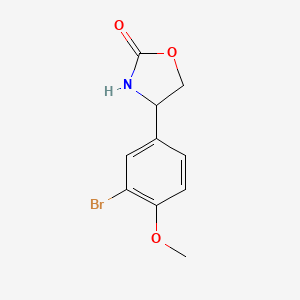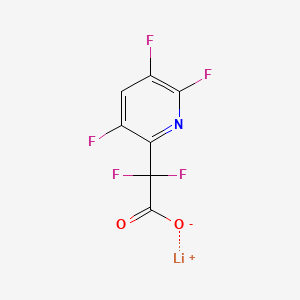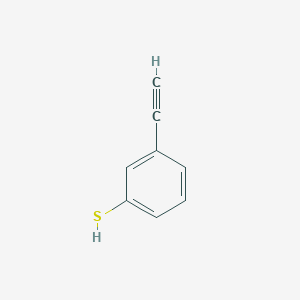
4-Aminonaphthalene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of an amino group attached to the naphthalene ring and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biological studies.
Méthodes De Préparation
The synthesis of 4-aminonaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using thionyl fluoride, yielding high efficiency and purity . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient route for producing sulfonyl fluorides . These methods are favored for their mild reaction conditions and the use of readily available reagents.
Analyse Des Réactions Chimiques
4-Aminonaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly documented.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Applications De Recherche Scientifique
4-Aminonaphthalene-1-sulfonyl fluoride has found widespread applications in various scientific fields:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions.
Drug Discovery: Its unique reactivity makes it a potential candidate for developing new pharmaceuticals and protease inhibitors.
Materials Science: The compound is utilized in the development of functional materials, including polymers and surface modifications.
Mécanisme D'action
The mechanism of action of 4-aminonaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets, primarily through covalent bonding with active-site amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or the modulation of protein function, making it a powerful tool in biochemical research .
Comparaison Avec Des Composés Similaires
4-Aminonaphthalene-1-sulfonyl fluoride can be compared with other aminonaphthalenesulfonic acids, such as:
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the sulfonyl fluoride group in this compound imparts unique reactivity, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H8FNO2S |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-aminonaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2 |
Clé InChI |
BOESTXFZZXYYGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















